molecular formula C13H13ClO2 B1208267 1-Chloro-3-(1-naphthoxy)-2-propanol CAS No. 20133-93-1

1-Chloro-3-(1-naphthoxy)-2-propanol

Cat. No. B1208267
CAS RN: 20133-93-1
M. Wt: 236.69 g/mol
InChI Key: ZVVJOJMCXYDDEW-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-naphthoxy)-2-propanol is a significant intermediate in the synthesis of beta-adrenergic blocking agents, such as propranolol and nadoxolol, which are used as antihypertensive drugs. This compound is synthesized from 1-naphthol and epichlorohydrin, and its racemic form can be resolved to obtain optically pure isomers (Kapoor et al., 2003).

Synthesis Analysis

The synthesis involves an improved preparation of racemic 1-Chloro-3-(1-naphthoxy)-2-propanol, followed by a kinetic resolution to separate the enantiomers. These steps are crucial for the production of highly optically pure forms necessary for the effective synthesis of target beta-adrenergic blockers (Kapoor et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(1-naphthoxy)-2-propanol includes a naphthol moiety linked via an ether bond to a propanol chain, which is further substituted with a chlorine atom. This configuration is essential for its activity as an intermediate in drug synthesis. The detailed molecular structure can be elucidated through spectroscopic methods, as demonstrated in related compounds (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

1-Chloro-3-(1-naphthoxy)-2-propanol participates in various chemical reactions, including its role in the asymmetric hydrolysis for the production of optically pure forms of propranolol. The presence of the chlorine atom and the ether linkage plays a crucial role in its reactivity and the subsequent synthesis of beta-blockers (Iriuchijima & Kojima, 1982).

Physical Properties Analysis

The physical properties of 1-Chloro-3-(1-naphthoxy)-2-propanol, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are significant for its handling and application in the synthesis of pharmaceutical drugs.

Chemical Properties Analysis

This compound's chemical properties, including reactivity towards different reagents, stability under various conditions, and its kinetics of reaction in the synthesis of beta-blockers, are foundational to its utility in medicinal chemistry. The ability to undergo kinetic resolution for the production of optically pure enantiomers highlights its versatile chemical behavior (Kapoor et al., 2003).

Scientific Research Applications

Synthesis of β-adrenergic Blocking Agents

1-Chloro-3-(1-naphthoxy)-2-propanol plays a significant role in synthesizing β-adrenergic blocking agents, such as propranolol and nadoxolol. The compound serves as an intermediate in these syntheses, contributing to the development of antihypertensive drugs. Notably, advancements in the preparation of racemic 1-Chloro-3-(1-naphthoxy)-2-propanol from 1-naphthol and epichlorohydrin have been reported, along with kinetic resolution studies to obtain optically pure forms of the compound (Kapoor et al., 2003).

Chemicoenzymatic Synthesis

The chemicoenzymatic approach to synthesizing (S)-Propranolol, a β-adrenergic blocker with important medical applications, involves using 1-Chloro-3-(1-naphthoxy)-2-propanol. This approach highlights the compound's utility in creating specific stereoisomers of pharmaceuticals, enhancing drug efficacy and safety (Wang et al., 1986).

Lipase Catalyzed Kinetic Resolution

In pharmaceutical manufacturing, achieving high enantiomeric purity is crucial. Lipase-catalyzed transesterification processes involving 1-Chloro-3-(1-naphthoxy)-2-propanol are employed to obtain enantiomerically pure chloro alcohols. These processes underscore the compound's role in producing pharmaceutically important chiral intermediates (Raju et al., 1995).

Role in Polyepoxy Materials Manufacturing

1-Chloro-3-(1-naphthoxy)-2-propanol's derivatives are used in the production of various polyepoxy materials. This application highlights the compound's broader relevance in material science and industrial chemistry, beyond its pharmaceutical significance (Roselin et al., 2012).

Enzymatic Transesterification under Ultrasound Irradiation

Recent studies have explored the use of ultrasound irradiation to enhance the enzymatic transesterification of 1-Chloro-3-(1-naphthyloxy)-2-propanol. This innovative approach significantly improves enzyme activity and enantioselectivity, demonstrating the compound's potential in advanced chemical synthesis techniques (Wang et al., 2012).

Asymmetric Dihydroxylation for Propranolol Synthesis

Asymmetric dihydroxylation of related compounds, including 1-Chloro-3-(1-naphthoxy)-2-propanol, facilitates the synthesis of optically pure (S)-Propranolol. This method emphasizes the compound's utility in generating specific enantiomers for beta-blocker pharmaceuticals, underlining its importance in stereochemically controlled drug synthesis (Ru, 2008).

properties

IUPAC Name

1-chloro-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVJOJMCXYDDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273366
Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
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Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(1-naphthoxy)-2-propanol

CAS RN

20133-93-1
Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
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Record name 1-Chloro-3-(1-naphthyloxy)propan-2-ol
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Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
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Record name 1-chloro-3-(1-naphthyloxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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